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molecular formula C15H20BN3O2 B1591590 N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine CAS No. 913067-91-1

N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine

Cat. No. B1591590
M. Wt: 285.15 g/mol
InChI Key: DIHAVMAMDKOAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989461B2

Procedure details

A mixture of 7-iodo-1,6-dimethyl-1H-indazol-3-amine (266 mg, 927 μmol), N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (317 mg, 1112 μmol), sodium carbonate (2 M aqueous) (927 μl, 1853 μmol) and tetrakis(triphenylphosphine)palladium (0) (54 mg, 46 μmol) in dioxane (4 mL) was purged with nitrogen in a sealed microwave vial. The mixture was heated in a microwave reactor at 150° C. for 33 min. Solvent was removed in vacuo and the residue was purified by flash chromatography (1-5% MeOH/DCM) to give the title compound (230 mg, 78%). MS (M+H)+ 319.
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
927 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([CH3:13])=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH3:11])[N:8]=[C:7]2[NH2:12].[CH3:14][NH:15][C:16]1[N:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21](B3OC(C)(C)C(C)(C)O3)[CH:22]=2)[N:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:12][C:7]1[C:6]2[C:10](=[C:2]([C:21]3[CH:22]=[C:23]4[C:18](=[CH:19][CH:20]=3)[N:17]=[C:16]([NH:15][CH3:14])[N:25]=[CH:24]4)[C:3]([CH3:13])=[CH:4][CH:5]=2)[N:9]([CH3:11])[N:8]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
266 mg
Type
reactant
Smiles
IC=1C(=CC=C2C(=NN(C12)C)N)C
Name
Quantity
317 mg
Type
reactant
Smiles
CNC1=NC2=CC=C(C=C2C=N1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
927 μL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
54 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen in a sealed microwave vial
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (1-5% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C2=C(C(=CC=C12)C)C=1C=C2C=NC(=NC2=CC1)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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